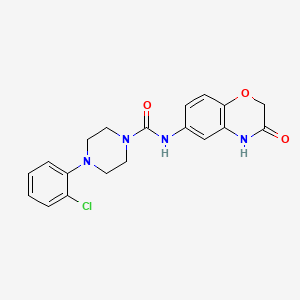

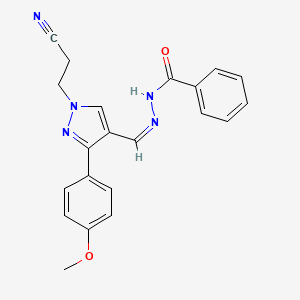

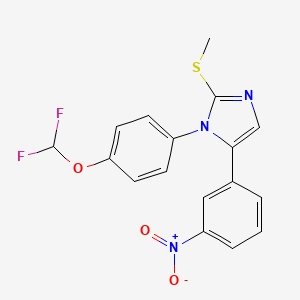

![molecular formula C17H12ClF6N5 B2421447 3-{4-[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]pipérazino}-5-(trifluorométhyl)-2-pyridinecarbonitrile CAS No. 338791-68-7](/img/structure/B2421447.png)

3-{4-[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]pipérazino}-5-(trifluorométhyl)-2-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C17H12ClF6N5 and its molecular weight is 435.76. The purity is usually 95%.

BenchChem offers high-quality 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de l'angio-œdème héréditaire (AOH)

Le bérotralstat est un médicament approuvé par la FDA pour le traitement de l'angio-œdème héréditaire (AOH). L'AOH est une maladie génétique rare caractérisée par des épisodes récurrents de gonflement localisé dans diverses parties du corps, notamment la peau, le tube digestif et les voies respiratoires supérieures. Le bérotralstat agit comme un inhibiteur sélectif de la kallicréine plasmatique, réduisant ainsi la production de bradykinine, un médiateur clé des crises d'AOH .

Synthèse organique et chimie médicinale

Le groupe trifluorométhyle est largement utilisé en synthèse organique et en chimie médicinale. Le groupe TFM du bérotralstat améliore sa lipophilie, sa stabilité métabolique et son affinité de liaison aux protéines cibles. Les chercheurs ont mis à profit cette propriété pour concevoir de nouveaux candidats médicaments avec une pharmacocinétique et une biodisponibilité améliorées .

Produits agrochimiques et pesticides

Les composés fluorés, y compris ceux contenant des groupes TFM, trouvent des applications dans les produits agrochimiques. Le motif structurel du bérotralstat pourrait inspirer le développement de nouveaux herbicides, fongicides et insecticides. La nature électronégative du groupe TFM influence la réactivité et l'activité biologique du composé .

Science des matériaux et électronique

Les composés contenant du fluor jouent un rôle crucial dans la science des matériaux. Le groupe TFM du bérotralstat pourrait trouver des applications dans la conception de semi-conducteurs organiques, de cristaux liquides et d'autres matériaux fonctionnels. Les propriétés électroniques uniques des molécules fluorées contribuent à leur utilité dans les dispositifs électroniques .

Catalyse et chimie verte

Les chercheurs explorent l'utilisation de composés fluorés comme catalyseurs dans diverses transformations chimiques. Le groupe TFM du bérotralstat pourrait servir de catalyseur ou de ligand dans la synthèse asymétrique, l'activation C–H et d'autres réactions. La capacité du fluor à stabiliser les états de transition et à influencer les voies réactionnelles est précieuse en chimie verte .

Exploration du pharmacophore

Le groupe TFM du bérotralstat sert de pharmacophore dans la conception de médicaments. En étudiant ses interactions avec les protéines cibles, les chercheurs obtiennent des informations sur la liaison ligand-récepteur. Ces connaissances contribuent au développement de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .

En résumé, le groupe trifluorométhyle du bérotralstat contribue à son efficacité thérapeutique, et ses applications s'étendent au-delà du traitement de l'AOH. Que ce soit dans la découverte de médicaments, la science des matériaux ou la catalyse, ce composé illustre la polyvalence des molécules fluorées dans la recherche scientifique.

Pour plus d'informations détaillées, vous pouvez vous référer à la revue de la littérature par Nair et al . Si vous avez d'autres questions ou si vous avez besoin de renseignements supplémentaires, n'hésitez pas à nous les poser !

Mécanisme D'action

Target of Action

The primary target of this compound is cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface . This interaction triggers a cascade of intracellular events, including the activation of various kinases involved in cell proliferation and angiogenesis .

Biochemical Pathways

Upon activation, the tyrosine kinase receptors initiate a series of biochemical pathways that lead to the activation of downstream effectors. These pathways are critical for cell survival, proliferation, and angiogenesis

Result of Action

The activation of tyrosine kinase receptors and subsequent intracellular kinases can lead to increased cell proliferation and angiogenesis . These molecular and cellular effects contribute to the compound’s potential therapeutic applications.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as trifluoromethylpyridine, have been found to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile in laboratory settings .

Dosage Effects in Animal Models

The effects of varying dosages of 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile in animal models have not been reported in the literature .

Propriétés

IUPAC Name |

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF6N5/c18-12-5-10(16(19,20)21)9-27-15(12)29-3-1-28(2-4-29)14-6-11(17(22,23)24)8-26-13(14)7-25/h5-6,8-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCOJFCJJSBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF6N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

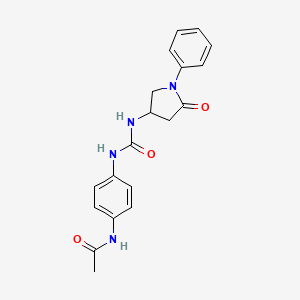

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

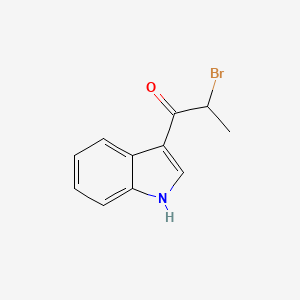

![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide](/img/structure/B2421378.png)